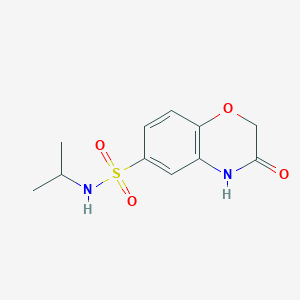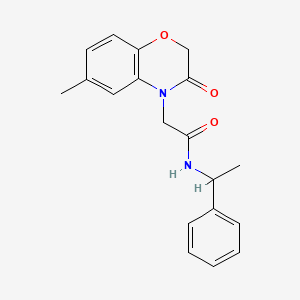
N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Vue d'ensemble
Description
N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as NBQX, is a compound that has been widely used in scientific research for its ability to selectively block the activity of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in many important physiological processes, including learning and memory. NBQX has been found to be a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for studying the role of these receptors in various biological processes.
Mécanisme D'action
N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide selectively blocks the activity of AMPA receptors by binding to a specific site on the receptor. This prevents the binding of glutamate to the receptor and inhibits the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. By blocking the activity of AMPA receptors, this compound can modulate the excitability of neurons and alter synaptic plasticity.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents in neurons, indicating that it can block the activity of AMPA receptors. It has also been found to inhibit the induction of long-term potentiation, which is thought to be a key mechanism underlying learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is its high selectivity for AMPA receptors, which allows for the specific modulation of these receptors without affecting other glutamate receptor subtypes. Additionally, it has a relatively long half-life, which makes it suitable for use in in vivo experiments. However, one limitation of this compound is that it has a relatively low affinity for AMPA receptors, which can make it difficult to achieve complete blockade of receptor activity at low concentrations.
Orientations Futures
There are a number of future directions for research on N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to study the role of these receptors in greater detail. Additionally, there is growing interest in the use of AMPA receptor antagonists as potential therapeutics for neurological disorders, and future research will likely focus on the development of new compounds with improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further research on the physiological and pathological roles of AMPA receptors in various tissues and organs outside of the brain.
Applications De Recherche Scientifique
N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. For example, it has been used to investigate the mechanisms of synaptic plasticity and long-term potentiation, which are thought to underlie learning and memory. It has also been used to study the role of AMPA receptors in various neurological disorders, including epilepsy, stroke, and traumatic brain injury.
Propriétés
IUPAC Name |
3-oxo-N-propan-2-yl-4H-1,4-benzoxazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-7(2)13-18(15,16)8-3-4-10-9(5-8)12-11(14)6-17-10/h3-5,7,13H,6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVYOOFUPCMNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(tert-butyl)-2-(4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4420028.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4420031.png)

![methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B4420047.png)
![9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B4420048.png)


![N-(2-isopropoxyphenyl)-2-[(3-methylquinoxalin-2-yl)thio]acetamide](/img/structure/B4420058.png)
![4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B4420067.png)
![methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B4420070.png)
![(3,3-dimethyl-1-pyridin-3-ylbutyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4420076.png)
![2,3-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4420089.png)